5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one
Description
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes a bipyridine core, a trifluoromethoxy phenyl group, and various functional groups
Properties
Molecular Formula |
C19H14ClF3N2O3 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
5-chloro-2-(hydroxymethyl)-6-methyl-3-[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]-1H-pyridin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3/c1-10-17(20)18(27)16(15(9-26)25-10)12-4-7-14(24-8-12)11-2-5-13(6-3-11)28-19(21,22)23/h2-8,26H,9H2,1H3,(H,25,27) |
InChI Key |
RDJIQODRYFNSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)CO)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of the functional groups. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is unique due to its specific functional groups and structure Similar compounds include other bipyridine derivatives and trifluoromethoxy-substituted phenyl compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
